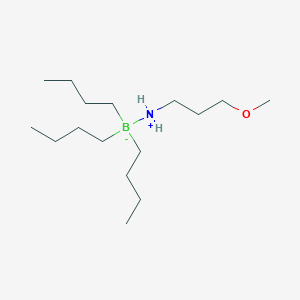

Boron, tributyl(3-methoxy-1-propanamine-kappaN)-, (T-4)-

Description

Properties

CAS No. |

345269-15-0 |

|---|---|

Molecular Formula |

C16H38BNO |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

hydron;tributyl-(3-methoxypropylamino)boranuide |

InChI |

InChI=1S/C16H37BNO/c1-5-8-12-17(13-9-6-2,14-10-7-3)18-15-11-16-19-4/h18H,5-16H2,1-4H3/q-1/p+1 |

InChI Key |

RKQRIKIWTIJVHZ-UHFFFAOYSA-O |

Canonical SMILES |

[B-](CCCC)(CCCC)(CCCC)[NH2+]CCCOC |

Origin of Product |

United States |

Fundamental Reactivity Profiles and Dissociation Dynamics of Tri N Butylborane 3 Methoxypropylamine

Influence of Steric and Electronic Effects on Tri-n-butylborane-3-methoxypropylamine Stability and Reactivity

The stability and reactivity of Tri-n-butylborane-3-methoxypropylamine are a delicate balance of steric and electronic factors originating from both the borane (B79455) and the amine components.

Electronic Effects: The electronic nature of the substituents on both the boron and nitrogen atoms plays a crucial role in the stability of the adduct. Alkyl groups, such as the n-butyl groups in tri-n-butylborane, are electron-donating, which slightly reduces the Lewis acidity of the boron atom compared to borane (BH₃) itself.

The following interactive table summarizes the expected influence of these effects on the properties of Tri-n-butylborane-3-methoxypropylamine.

| Feature | Steric/Electronic Effect | Consequence on Stability and Reactivity |

| Tri-n-butyl groups | Steric Hindrance | Destabilizes the adduct, potentially lowering the dissociation temperature. |

| Primary Amine | Lower Steric Hindrance (compared to 2°/3° amines) | Favors adduct formation. |

| Methoxy (B1213986) Group | Inductive Electron Withdrawal | Reduces the basicity of the amine, weakening the B-N bond and increasing reactivity. |

Mechanistic Insights into Borane Activation from the Adduct Form

The activation of the borane from its adduct with 3-methoxypropylamine (B165612) is the key step for its participation in chemical reactions, most notably hydroboration. The mechanism of borane activation is thought to primarily involve the dissociation of the adduct to liberate free tri-n-butylborane. thieme-connect.de

Dissociative Pathway: In a non-coordinating or weakly coordinating solvent, the adduct is in equilibrium with a small amount of free tri-n-butylborane and 3-methoxypropylamine. When a substrate, such as an alkene, is introduced, it can be trapped by the highly reactive free borane, shifting the equilibrium towards further dissociation. This can be represented by the following steps:

(C₄H₉)₃B–NH₂(CH₂)₃OCH₃ ⇌ (C₄H₉)₃B + NH₂(CH₂)₃OCH₃ (Rate-determining step)

(C₄H₉)₃B + R-CH=CH₂ → (C₄H₉)₂B-CH₂-CH₂-R (Fast)

Associative Pathway: In some cases, particularly with strongly coordinating substrates or in the presence of certain catalysts, an associative or S_N2-like mechanism may be operative. In this pathway, the substrate directly attacks the boron center of the adduct, leading to a transition state where both the amine and the substrate are simultaneously coordinated to the boron atom. This pathway is generally less common for sterically hindered trialkylborane adducts.

The presence of the methoxy group in the amine ligand could potentially play a role in the activation process. It is conceivable that the ether oxygen could transiently coordinate to another Lewis acidic species in solution or participate in intramolecular interactions that might influence the rate of dissociation, although there is no direct evidence for this in the available literature for this specific compound. The activation of borane from amine adducts can also be influenced by the reaction conditions, such as the use of Lewis or Brønsted acids, which can facilitate the cleavage of the B-N bond.

Mechanistic Investigations of Chemical Transformations Mediated by Tri N Butylborane 3 Methoxypropylamine

Elucidation of Reaction Pathways and Transition State Geometries

The primary role of Tri-n-butylborane-3-methoxypropylamine in chemical transformations is as a precursor to a radical initiator. The complex itself is relatively stable and air-tolerant, but upon the introduction of a deblocking agent, it liberates the reactive tri-n-butylborane. acs.org This initiation process can be described by a two-step mechanism.

In the first step, a deblocking agent, such as an isocyanate or a carboxylic acid, reacts with the 3-methoxypropylamine (B165612) ligand, breaking the dative bond between the nitrogen and the boron atom. rsc.org This releases the uncomplexed tri-n-butylborane. The subsequent step involves the autoxidation of the tri-n-butylborane in the presence of oxygen. This process is characterized by diffusion-controlled reaction rates and results in the generation of several radical species, including alkoxy, alkyl, peroxy, and boryl radicals. researchgate.net These radicals are then capable of initiating further chemical reactions, most notably free-radical polymerization. researchgate.net

A key feature of the reaction pathway is the involvement of hydrogen atom transfer (HAT) reactions, which are primarily carried out by the generated alkoxy radicals. researchgate.net These HAT reactions can introduce radicals onto a substrate's backbone, leading to graft polymerization. researchgate.net While detailed experimental data on the transition state geometries for the autoxidation of tri-n-butylborane are not extensively available, computational methods such as Density Functional Theory (DFT) are powerful tools for their investigation. researchgate.netresearchgate.net For related borane (B79455) systems, DFT calculations have been employed to explore reaction pathways and determine the geometries of transition states. researchgate.netresearchgate.netresearchgate.net Such computational approaches can provide valuable insights into the bond-breaking and bond-forming processes that occur during the generation of radical species from tri-n-butylborane. youtube.comyoutube.com

Kinetic Studies and Determination of Rate-Limiting Steps in Reactions

Kinetic studies are crucial for understanding the factors that influence the rate of a chemical transformation and for identifying the rate-limiting step. In the context of polymerizations initiated by Tri-n-butylborane-3-methoxypropylamine, kinetic investigations have revealed several key aspects. The rate of polymerization is significantly influenced by the nature of the monomer. For instance, acrylates tend to polymerize more rapidly than methacrylates and styrenes when initiated by this system. nih.gov

| Monomer | Initiator Concentration (wt%) | Monomer Conversion (%) | Reference |

| Isobornyl Acrylate (IBOA) | 0.12 | Onset of polymerization | nih.gov |

| Isobornyl Acrylate (IBOA) | 0.5 | ~78 | nih.gov |

| Isobornyl Methacrylate (B99206) (IBOMA) | 0.26 | Onset of polymerization | nih.gov |

| Isobornyl Methacrylate (IBOMA) | 0.5 | ~28 | nih.gov |

| Styrene | > 1 | Required for polymerization | nih.gov |

| Isobornyl Acrylate (IBOA) | 1 | >95 (in < 5 min) | nih.gov |

This table presents a summary of kinetic data for polymerizations initiated by Tri-n-butylborane-3-methoxypropylamine under specific experimental conditions.

Application of Isotopic Labeling and Stereochemical Probes in Mechanistic Analysis

Isotopic labeling and stereochemical probes are powerful techniques for elucidating reaction mechanisms. The kinetic isotope effect (KIE), for example, involves replacing an atom with its isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. libretexts.orgbaranlab.org A significant KIE can indicate that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edunih.gov While there are no specific studies in the reviewed literature that apply isotopic labeling directly to reactions mediated by Tri-n-butylborane-3-methoxypropylamine, this technique is highly relevant for investigating the hydrogen atom transfer (HAT) steps that are proposed in its reaction pathways. researchgate.netsnnu.edu.cn For instance, a deuterium (B1214612) KIE study could provide definitive evidence for the role of HAT in the initiation and propagation of polymerization.

Stereochemical probes can be used to investigate the stereochemistry of a reaction, providing insights into the geometry of the transition state. acs.org In the context of polymerizations initiated by Tri-n-butylborane-3-methoxypropylamine, using chiral monomers or initiators could reveal information about the stereoselectivity of the polymerization process. Although no specific examples involving this particular compound were found, the general methodology remains a potent tool for mechanistic analysis in radical chemistry.

In-situ Spectroscopic Monitoring for Intermediates and Reaction Progression

¹H NMR spectroscopy has been successfully used to monitor the kinetics of polymerization reactions initiated by this complex. nih.govnih.gov By tracking the disappearance of the vinylic proton signals of the monomer over time, a quantitative measure of monomer conversion can be obtained. nih.govnih.gov Furthermore, ¹¹B NMR spectroscopy is a powerful tool for studying borane-containing species and could be employed to monitor the deblocking of the amine from the tri-n-butylborane and the subsequent reactions of the boron center. mdpi.comnih.gov

In-situ FTIR spectroscopy is another valuable technique for monitoring these reactions. youtube.comyoutube.com It can be used to follow the disappearance of monomer-specific vibrational bands and the appearance of polymer bands. youtube.com For borane-related reactions, FTIR can also detect intermediates by observing the characteristic vibrational frequencies of B-H and B-O bonds. nih.govacs.org This allows for the direct observation of the consumption of reactants and the formation of products and intermediates, providing a comprehensive picture of the reaction profile. youtube.com

Applications of Tri N Butylborane 3 Methoxypropylamine in Advanced Organic Synthesis

Utilization as a Precursor or Activator in Controlled Radical Polymerization

Trialkylboranes, including tri-n-butylborane (TnBB) liberated from its amine complex, have emerged as highly effective co-initiators for various controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cjps.orgnih.gov The complex acts as a stable source of the reactive trialkylborane, which can be activated as needed.

Mechanisms of Free-Radical Generation and Polymerization Initiation

The primary mechanism for generating initiating radicals from trialkylboranes involves their autoxidation in the presence of molecular oxygen. digitellinc.com This process circumvents the traditional need for thermal or photochemical initiation. The reaction between the trialkylborane (R₃B) and oxygen (O₂) proceeds through a series of steps to generate alkyl radicals (R•) that initiate polymerization.

The proposed initiation sequence is as follows:

Reaction with Oxygen: The tri-n-butylborane reacts with molecular oxygen to form a peroxy radical.

(n-Bu)₃B + O₂ → (n-Bu)₂BOO• + n-Bu•

Radical Generation: The generated butyl radical (n-Bu•) is the primary initiating species. This radical attacks a monomer unit, starting the polymer chain growth.

Further Reactions: The boron-centered peroxy radical can undergo further reactions, but the generation of the initial alkyl radical is the key step for initiating the polymerization process. psu.edu

In the context of CRP methods like RAFT, this oxygen-initiated system is particularly powerful. cjps.orgnih.gov The generated butyl radicals initiate the polymerization in the presence of a RAFT chain transfer agent (CTA), leading to a controlled process. nih.gov The amine in the Tri-n-butylborane-3-methoxypropylamine complex serves to stabilize the borane (B79455) against premature oxidation, allowing for its controlled introduction and activation in the polymerization medium.

Control of Molecular Weight and Dispersity in Polymer Synthesis

A hallmark of controlled radical polymerization is the ability to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). When Tri-n-butylborane-3-methoxypropylamine is used as a co-initiator in a RAFT polymerization, excellent control over these polymer characteristics can be achieved. cjps.orgnih.gov

The control stems from the fundamental principles of the RAFT mechanism, where the number of polymer chains is determined by the concentration of the chain transfer agent. The trialkylborane/oxygen system serves as a constant source of initiating radicals, which are rapidly captured by the CTA to start new polymer chains. This process allows for a linear increase in molecular weight with monomer conversion, while keeping the dispersity low (typically Đ ≤ 1.2), which is indicative of a well-controlled polymerization. digitellinc.comnih.gov Rationally synthesized alkylborane compounds can be used to create a specific structure for the initiating alkyl radical, which helps to minimize side reactions and achieve the synthesis of polymers with very high molecular weights. cjps.org

Table 1: Illustrative Data for Controlled Polymerization of Methyl Methacrylate (B99206) (MMA) using a Trialkylborane/O₂ Initiator System with a RAFT Agent

| Entry | Monomer | [Monomer]:[CTA]:[TBB] | Time (min) | Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) |

| 1 | MMA | 200:1:0.5 | 15 | >95 | 21,000 | 1.15 |

| 2 | MMA | 400:1:0.5 | 25 | >95 | 42,500 | 1.18 |

| 3 | MMA | 1000:1:1 | 60 | >95 | 105,000 | 1.20 |

This table is illustrative, based on typical results reported for oxygen-initiated RAFT polymerizations using trialkylboranes. Mn represents the number-average molecular weight.

Oxygen Tolerance and Ambient Condition Polymerization

One of the most significant advantages of using the trialkylborane/oxygen initiation system is its inherent tolerance to oxygen. cjps.org In conventional radical polymerizations, oxygen is a potent inhibitor because it scavenges radicals to form unreactive peroxy species. cjps.org This necessitates stringent and often time-consuming deoxygenation procedures.

The use of trialkylboranes, such as that sourced from Tri-n-butylborane-3-methoxypropylamine, transforms oxygen from an inhibitor into a vital component of the initiation system. cjps.orgdigitellinc.com The trialkylborane effectively "polymerizes through" oxygen by rapidly consuming any dissolved O₂ to generate the necessary initiating radicals. cjps.org This feature enables controlled radical polymerizations to be conducted under ambient atmospheric conditions without prior degassing, greatly simplifying the experimental setup. cjps.orgnih.gov This "oxygen initiation" approach has been successfully applied to synthesize well-defined polymers with high conversions in short timeframes, even in reactions open to the air. nih.govdigitellinc.com

Role in Novel C-C and C-X Bond Forming Reactions

Beyond polymerization, tri-n-butylborane demonstrates utility in other synthetic transformations, leveraging the unique reactivity of the boron-carbon bond.

Hydroboration Reactions Mediated by the Compound

It is critical to distinguish the role of trialkylboranes like tri-n-butylborane from that of borane (BH₃) or its derivatives (e.g., 9-BBN, disiamylborane) in hydroboration. Classic hydroboration involves the syn-addition of a B-H bond across an alkene or alkyne, typically with anti-Markovnikov regioselectivity. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com Tri-n-butylborane lacks the requisite B-H bond to act as a direct hydroborating agent in this manner. thieme-connect.de In fact, trialkylboranes are themselves the products of the exhaustive hydroboration of an alkene with borane. masterorganicchemistry.com

The function of Tri-n-butylborane-3-methoxypropylamine in this context is as a stable, non-pyrophoric source of tri-n-butylborane. strem.com The reactivity of the borane can be modified through the formation of such borane-Lewis base complexes. organic-chemistry.org While not a hydroborating agent itself, the tri-n-butylborane moiety can participate in other addition reactions. For instance, the empty p-orbital on the boron atom makes trialkylboranes Lewis acidic, allowing them to coordinate with nucleophiles to form tetracoordinated "ate" complexes, which are central to many of their subsequent transformations. thieme-connect.de

Reductive Transformations of Functional Groups

Trialkylboranes, including tri-n-butylborane, can act as reducing agents for certain functional groups. This reactivity is distinct from that of hydride-based reducing agents like borane-THF. The reduction of aldehydes and ketones with trialkylboranes is believed to occur through a cyclic transition state where a hydride ion is transferred from the β-carbon of one of the borane's alkyl groups to the carbonyl carbon, with the concurrent elimination of an alkene. thieme-connect.de This transfer is made easier by branching at the β-carbon of the alkyl group. thieme-connect.de

Furthermore, trialkylboranes in the presence of oxygen can initiate radical-chain reductions. For example, triethylboron-oxygen is a highly effective initiator for the reduction of alkyl halides using a radical mediator like tri-n-butyltin hydride. harvard.edu This suggests that the radical-generating capability of the TnBB/O₂ system can be harnessed for reductive purposes beyond polymerization. While less common than dedicated hydride reagents, the use of trialkylboranes offers an alternative reductive pathway under specific conditions.

Tri-n-butylborane-3-methoxypropylamine in Multi-component Reactions

Tri-n-butylborane-3-methoxypropylamine (TnBB-MOPA) is a key component in multi-part systems, particularly two-component compositions that initiate polymerization upon mixing. google.com These systems are designed for stability in storage and rapid curing upon application, making them valuable in fields requiring strong adhesives. google.comnih.gov The core principle involves separating the organoborane-amine complex from a decomplexing agent or co-catalyst. google.com

The most common application is in two-part adhesive and sealant formulations. google.comgoogleapis.com In this setup:

Part A contains the Tri-n-butylborane-3-methoxypropylamine complex, often dissolved in a monomer or reactive diluent. google.com The amine (3-methoxypropylamine) stabilizes the highly reactive tri-n-butylborane, rendering it safe to handle under atmospheric conditions. nih.gov

Part B contains a decomplexing agent or a co-catalyst. google.com When Part A and Part B are mixed, the decomplexing agent reacts with the 3-methoxypropylamine (B165612), liberating the tri-n-butylborane. google.com This initiates a free-radical polymerization process, curing the mixture. googleapis.com

This multi-component approach allows for "dark cure" conditions, where the reaction starts without the need for light or heat, relying instead on the chemical interaction between the components. googleapis.comgoogle.com For example, the decomposition of TnBB-MOPA can be triggered by a co-catalyst like tetrabutylammonium (B224687) persulfate (TBAPS) to generate the necessary free radicals for polymerization. googleapis.comgoogle.com

| Component | Role in the Multi-component System | Example Compound/System |

| Part A | Contains the stabilized radical initiator | Tri-n-butylborane-3-methoxypropylamine (TnBB-MOPA) in a monomer solution (e.g., isobornyl acrylate). google.comnih.gov |

| Part B | Contains the activator/initiator release agent | A decomplexing agent (e.g., isocyanate, acid chloride) or a co-catalyst (e.g., tetrabutylammonium persulfate). google.comgoogle.com |

| Reaction | Free-radical polymerization / Curing | The liberated tri-n-butylborane reacts with oxygen to generate radicals that polymerize the monomer. nih.govgoogleapis.com |

Development of Catalytic Cycles Incorporating Tri-n-butylborane-3-methoxypropylamine

The utility of Tri-n-butylborane-3-methoxypropylamine in synthesis is centered on its role as a controlled source of radicals for initiating polymerization, rather than participating in a classic catalytic cycle where the catalyst is regenerated in its original state. nih.govacs.org The "cycle" involves the generation of active species that propagate a chain reaction. nih.gov

The process begins upon mixing the TnBB-MOPA complex with an activating agent. google.com

Deblocking/Decomplexation : An external agent, referred to as a decomplexing agent or co-catalyst, reacts with the 3-methoxypropylamine ligand. This breaks the stabilizing boron-nitrogen bond and releases the free tri-n-butylborane. google.comacs.org

Radical Generation (Autoxidation) : The now uncomplexed tri-n-butylborane is highly reactive towards molecular oxygen. nih.gov It undergoes rapid, diffusion-controlled autoxidation, a process that consumes ambient oxygen and produces a cascade of radical species, including alkyl, alkoxy, peroxy, and boryl radicals. nih.govacs.org This tolerance for atmospheric oxygen is a significant advantage over many other radical initiation systems. nih.gov

Initiation and Propagation : The generated radicals initiate free-radical polymerization of monomers present in the formulation. nih.gov For instance, alkoxy radicals can abstract hydrogen atoms from polymer substrates, creating radical sites on the polymer backbone and initiating graft polymerization, which leads to strong interfacial bonding. nih.gov

This sequence provides a reliable method for initiating polymerization at room temperature under ambient conditions. nih.gov

Lewis Acid Catalysis and Co-Catalytic Applications

While the tri-n-butylborane core of TnBB-MOPA is a Lewis acid, its primary application is not direct Lewis acid catalysis but as a component within a co-catalytic system for radical initiation. google.com The complexation with 3-methoxypropylamine passivates its Lewis acidity, and its liberation is a prerequisite for activity. google.com

The co-catalytic applications revolve around the use of a second substance to trigger the release of the tri-n-butylborane initiator. google.comgoogle.com These activators, or decomplexing agents, are crucial for the system to function. A variety of amine-reactive compounds can serve this role, effectively acting as co-catalysts for the initiation event. google.com

Examples of co-catalysts and decomplexing agents include:

Radical Oxidizing Agents : Compounds like tetrabutylammonium persulfate (TBAPS) can be used in conjunction with TnBB-MOPA to generate free radicals for polymerization under dark cure conditions. googleapis.comgoogle.com

Amine-Reactive Compounds : A broad range of substances can decomplex the borane by reacting with the amine ligand. google.com These include mineral acids, other Lewis acids, carboxylic acids, acid anhydrides, acid chlorides, sulfonyl chlorides, and isocyanates. google.com

| Co-Catalyst / Decomplexing Agent Type | Function | Example |

| Radical Oxidizing Agent | Acts with the organoborane complex to generate radicals | Tetrabutylammonium persulfate (TBAPS). google.com |

| Isocyanates | Reacts with the amine ligand to liberate the borane | Isophorone diisocyanate (IPDI). google.comnih.gov |

| Acids / Acid Derivatives | Protonates or acylates the amine, breaking the B-N bond | Carboxylic acids, acid chlorides, acid anhydrides. google.com |

Catalyst Turnover and Regeneration Strategies

In the context of TnBB-MOPA initiated reactions, the concepts of "turnover" and "regeneration" differ from traditional metal catalysis. The organoborane itself is a stoichiometric initiator that is consumed during the radical generation (autoxidation) step and is not regenerated. nih.govacs.org

However, the system is designed for a controlled, continuous release of the active initiator, which can be viewed as a form of "regeneration" of the active species from its stable, complexed precursor. The "turnover" relates to the propagation of the radical chain reaction initiated by the borane-derived radicals.

The primary strategy for controlling the activity and "regeneration" of the initiator is the two-part formulation:

Controlled Initiation : The TnBB-MOPA remains stable and inactive as long as it is kept separate from the decomplexing agent (Part B). google.com This prevents premature polymerization and ensures a long shelf-life. google.com

In-Situ Liberation : The "regeneration" of the active tri-n-butylborane occurs in situ upon mixing the two parts. google.com The decomplexing agent continuously reacts with the amine complex, liberating the borane, which then generates radicals. This process continues until one of the reactants (the borane complex or the decomplexing agent) is depleted. The molar ratio of the amine-reactive groups in the decomplexing agent to the amine groups in the complex can be adjusted to control the extent and duration of the reaction, typically ranging from 0.5:1.0 to 10.0:1.0. google.com

This strategy provides excellent temporal control over the polymerization, ensuring the reaction only proceeds when and where it is desired.

Computational and Theoretical Exploration of Tri N Butylborane 3 Methoxypropylamine

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic landscape of Tri-n-butylborane-3-methoxypropylamine. This adduct is formed through a dative covalent bond between the Lewis acidic boron atom of tri-n-butylborane and the Lewis basic nitrogen atom of 3-methoxypropylamine (B165612). The formation of this B-N bond leads to a change in the geometry at the boron center from trigonal planar (sp² hybridized) in the free borane (B79455) to approximately tetrahedral (sp³ hybridized). researchgate.net

The stability and nature of this crucial B-N bond are governed by a delicate interplay of electronic and steric factors. The three n-butyl groups attached to the boron atom exert significant steric hindrance, which can influence the bond length and strength. Electronically, the nitrogen atom donates a lone pair of electrons to the vacant p-orbital of the boron atom. The stability of such amine-borane adducts is influenced by the nature of the substituents on both the boron and the nitrogen atoms. h2tools.org

Computational models can precisely quantify these attributes. Key parameters derived from these calculations include bond lengths, bond angles, Mulliken or Natural Bond Orbital (NBO) charge distributions, and molecular orbital compositions. For instance, calculations can reveal the partial positive charge on the boron and the partial negative charge on the nitrogen, confirming the dative nature of the bond. The HOMO (Highest Occupied Molecular Orbital) is typically localized on the amine moiety, specifically the N-H and C-H bonds, while the LUMO (Lowest Unoccupied Molecular Orbital) is centered on the borane part, particularly the B-H antibonding orbitals in simpler amine-boranes. rsc.org In Tri-n-butylborane-3-methoxypropylamine, the HOMO would likely be centered on the amine and the ether oxygen, while the LUMO would be associated with the antibonding orbitals of the boron-carbon bonds.

A critical parameter is the Bond Dissociation Energy (BDE) of the dative B-N bond, which dictates the stability of the complex. While experimental values are scarce, DFT calculations can provide reliable estimates. For similar amine-borane adducts, these values are influenced by steric crowding and the electronic properties of the substituents. researchgate.netacs.orgswarthmore.edu For Tri-n-butylborane-3-methoxypropylamine, the bulky n-butyl groups likely result in a slightly elongated and weaker B-N bond compared to less hindered analogues, a hypothesis readily testable through computation.

Table 1: Illustrative Calculated Electronic and Structural Properties of Tri-n-butylborane-3-methoxypropylamine This table presents hypothetical data based on typical values for similar organoborane-amine complexes calculated using DFT methods (e.g., B3LYP/6-31G level of theory).*

| Parameter | Illustrative Calculated Value | Significance |

|---|---|---|

| B-N Bond Length | 1.68 Å | Indicates the distance between the boron and nitrogen atoms in the dative bond. |

| B-N Bond Dissociation Energy | ~25-35 kcal/mol | Represents the energy required to break the dative bond, indicating complex stability. |

| Mulliken Charge on Boron (B) | +0.45 e | Quantifies the partial positive charge on the boron atom, reflecting its Lewis acidity. |

| Mulliken Charge on Nitrogen (N) | -0.60 e | Quantifies the partial negative charge on the nitrogen atom, reflecting its Lewis basicity. nih.gov |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of the kinetic stability and electronic excitation energy of the molecule. |

Theoretical Prediction of Reactivity, Energetics, and Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the reactivity of molecules. For Tri-n-butylborane-3-methoxypropylamine, DFT can be used to calculate various reactivity descriptors. nih.govnih.govekb.eg These include the electrophilicity and nucleophilicity indices, which quantify the molecule's ability to act as an electron acceptor or donor, respectively. The Fukui functions can also be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the molecule.

The energetics of reactions involving Tri-n-butylborane-3-methoxypropylamine, such as its dissociation or its role as a radical initiator, can be modeled to predict reaction enthalpies, entropies, and Gibbs free energies. nih.gov This is particularly important for understanding its function in polymerization, where the complex serves as a precursor to the active radical-generating species. The thermal decomposition of the complex, which involves the breaking of the B-N bond, can be studied computationally to predict the activation energy for this process. nih.gov

Furthermore, theoretical calculations are instrumental in predicting spectroscopic signatures, which can then be compared with experimental data for structural verification. Key spectroscopic techniques for this compound include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹¹B, ¹³C, and ¹H NMR chemical shifts with reasonable accuracy. nih.govresearchgate.netuni-bonn.debris.ac.uk The ¹¹B NMR chemical shift is particularly sensitive to the coordination environment of the boron atom, with a distinct shift expected for the tetracoordinate boron in the adduct compared to a tricoordinate boron in the free borane.

IR Spectroscopy: The vibrational frequencies corresponding to IR absorption can be calculated from first principles. This allows for the assignment of specific bands in the experimental spectrum, such as the B-N stretching frequency, which is a direct probe of the dative bond, and the characteristic vibrations of the n-butyl and methoxypropyl groups. mdpi.com

Table 2: Illustrative Predicted Reactivity and Spectroscopic Data for Tri-n-butylborane-3-methoxypropylamine This table presents hypothetical data based on typical values for similar organoborane-amine complexes calculated using DFT methods.

| Parameter | Illustrative Predicted Value | Significance |

|---|---|---|

| Electrophilicity Index (ω) | 1.1 eV | Measures the global electrophilic nature of the molecule. |

| Nucleophilicity Index (N) | 3.5 eV | Measures the global nucleophilic nature of the molecule. |

| Predicted ¹¹B NMR Shift (δ) | +5 to -5 ppm (relative to BF₃·OEt₂) | Characteristic of a tetracoordinate boron in an amine adduct environment. |

| Predicted ¹³C NMR Shifts (δ) | Varied (e.g., ~14 ppm for terminal CH₃, ~26-28 ppm for CH₂ groups in butyl chains) | Aids in the structural elucidation of the organic ligands. |

| Predicted B-N Stretch (ν) | 700-800 cm⁻¹ | A key vibrational mode for confirming the formation of the borane-amine adduct. |

Molecular Modeling of Intermolecular Interactions and Solvation Effects

The behavior of Tri-n-butylborane-3-methoxypropylamine in solution is critically influenced by its interactions with solvent molecules. Molecular modeling techniques, including both quantum mechanical continuum models and explicit molecular dynamics (MD) simulations, can be used to explore these effects. nih.govnih.govsemanticscholar.orgrsc.org

Continuum solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to estimate the solvation free energy of the complex in various solvents. readthedocs.ioscience.gov This is crucial for understanding its solubility and the thermodynamic stability of the complex in different reaction media. The methoxy (B1213986) group in the 3-methoxypropylamine ligand is expected to enhance solubility in more polar solvents compared to a simple alkylamine adduct.

Molecular dynamics simulations can provide a more detailed, atomistic picture of the solvation shell around the Tri-n-butylborane-3-methoxypropylamine molecule. nih.govnih.govresearchgate.net By simulating the movement of the solute and a large number of explicit solvent molecules over time, one can analyze the structure of the first solvation shell, the average number of solvent molecules surrounding the solute (coordination number), and the nature of the solute-solvent interactions (e.g., hydrogen bonding, van der Waals forces). For example, in a polar protic solvent like methanol, the ether oxygen of the ligand could act as a hydrogen bond acceptor. In non-polar solvents like toluene, the interactions would be dominated by weaker van der Waals forces, primarily with the n-butyl chains.

Table 3: Illustrative Calculated Solvation Properties of Tri-n-butylborane-3-methoxypropylamine This table presents hypothetical data based on typical values for similar molecules calculated using continuum solvation models (like CPCM) and molecular dynamics.

| Property | Solvent: Toluene (Non-polar) | Solvent: Tetrahydrofuran (Polar Aprotic) | Significance |

|---|---|---|---|

| Solvation Free Energy (ΔGsolv) | -5.2 kcal/mol | -7.8 kcal/mol | Indicates the thermodynamic favorability of dissolving the complex in the solvent. |

| Average First Shell Coordination Number | ~12 molecules | ~10 molecules | Represents the average number of solvent molecules in the immediate vicinity of the solute. |

| Dominant Intermolecular Interaction | Van der Waals forces | Dipole-dipole and Van der Waals forces | Describes the primary nature of the forces between the solute and solvent molecules. |

Application of DFT and Ab Initio Methods to Mechanistic Hypotheses

Computational methods can map out the entire reaction pathway for this process. rsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.com This involves:

Dissociation of the Amine: Calculating the activation energy for the dissociation of the 3-methoxypropylamine ligand from the tri-n-butylborane. This step is often the rate-limiting step in the absence of other reagents.

Autoxidation of Tri-n-butylborane: Modeling the reaction of the free borane with molecular oxygen (O₂). This is a multi-step radical chain reaction that involves the formation of various intermediates, including peroxyboranes.

Radical Generation: Identifying the specific elementary steps that lead to the formation of butyl radicals (•C₄H₉), which are the active species that initiate polymerization.

By calculating the geometries and energies of all reactants, transition states, intermediates, and products along the proposed reaction coordinate, a complete energy profile can be constructed. This allows for the identification of the rate-determining step and provides a quantitative understanding of the factors that control the efficiency of radical generation. For instance, calculations can explore how the presence of "deblocking" agents, such as acids or isocyanates, can lower the activation barrier for the initial amine dissociation, thereby accelerating the initiation process. researchgate.net

Table 4: Illustrative Calculated Energetics for a Hypothesized Radical Initiation Pathway This table presents hypothetical data for key steps in the radical initiation process, based on DFT calculations for similar trialkylborane systems.

| Reaction Step | Description | Illustrative Activation Energy (ΔG‡) | Thermodynamic Favorability (ΔG) |

|---|---|---|---|

| 1. Ligand Dissociation | (n-Bu)₃B-NH₂(CH₂)₃OCH₃ → (n-Bu)₃B + NH₂(CH₂)₃OCH₃ | 20-30 kcal/mol | Endothermic |

| 2. Oxygen Adduct Formation | (n-Bu)₃B + O₂ → (n-Bu)₃B-O-O• | Low Barrier | Exothermic |

| 3. Radical Propagation | (n-Bu)₃B-O-O• + (n-Bu)₃B → 2 (n-Bu)₂BO• + 2 •n-Bu | Low Barrier | Highly Exothermic |

Advanced Analytical Techniques for Probing Tri N Butylborane 3 Methoxypropylamine in Research

In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis

In-situ spectroscopic methods are indispensable for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, formation of intermediates, and the appearance of products. For reactions involving tri-n-butylborane-3-methoxypropylamine, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly valuable.

Detailed Research Findings:

The progress of reactions involving tri-n-butylborane-3-methoxypropylamine, such as its formation from tri-n-butylborane and 3-methoxypropylamine (B165612), can be monitored by observing characteristic vibrational bands. In FTIR spectroscopy, the disappearance of the N-H stretching vibrations of the free amine and the appearance of new bands corresponding to the B-N bond and the coordinated amine provide a direct measure of reaction progress. orientjchem.orgnih.gov For instance, the B-H stretching vibrations in the borane (B79455) moiety and the N-H stretching bands of the amine undergo noticeable shifts upon adduct formation, which can be quantitatively tracked over time. nih.gov

| Technique | Monitored Species/Bond | Typical Application in Tri-n-butylborane-3-methoxypropylamine Context |

| FTIR Spectroscopy | N-H, B-H, B-N stretching and bending | Monitoring the formation of the adduct, observing the disappearance of free amine, and tracking the progress of subsequent reactions. orientjchem.orgnih.gov |

| Raman Spectroscopy | Symmetric vibrations (e.g., B-N stretch) | Complementary to FTIR, particularly useful for symmetric bonds that are weak in the IR spectrum. nih.gov |

| UV-Vis Spectroscopy | Chromophoric species | Monitoring reactions involving colored reactants or products, or the formation of charge-transfer complexes. |

Advanced NMR Methodologies for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For tri-n-butylborane-3-methoxypropylamine, advanced NMR methods provide deep insights into its three-dimensional structure, conformational preferences, and dynamic processes.

Detailed Research Findings:

¹H and ¹³C NMR are routinely used to confirm the basic structure of the adduct. However, more advanced techniques are required to probe its complex dynamics. ¹¹B NMR is particularly crucial for studying borane-amine complexes, as the chemical shift and multiplicity of the boron signal provide direct evidence of the coordination environment around the boron atom. orientjchem.orgcapes.gov.br The formation of the dative B-N bond in tri-n-butylborane-3-methoxypropylamine would be confirmed by a characteristic upfield shift in the ¹¹B NMR spectrum compared to free tri-n-butylborane, typically appearing as a quartet due to coupling with the attached protons (if any on the boron) or a broad singlet. orientjchem.orgnih.gov

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity of different parts of the molecule, revealing its preferred conformation in solution. For a flexible molecule like tri-n-butylborane-3-methoxypropylamine, with its rotatable butyl and methoxypropyl groups, NOESY can help determine the relative orientation of these chains. Dynamic NMR (DNMR) studies, where spectra are acquired at different temperatures, can be used to investigate the kinetics of conformational exchange processes, such as the rotation around the B-N bond or the inversion at the nitrogen center. oup.com

| NMR Technique | Nucleus/Experiment | Information Gained for Tri-n-butylborane-3-methoxypropylamine |

| ¹¹B NMR | ¹¹B | Confirmation of B-N bond formation, information on the electronic environment of the boron atom. orientjchem.orgcapes.gov.brnih.gov |

| ¹H NMR | ¹H | Elucidation of the proton environment, integration to confirm stoichiometry. nih.gov |

| ¹³C NMR | ¹³C | Carbon skeleton determination. rsc.org |

| 2D NOESY | ¹H-¹H | Through-space correlations, providing insights into the 3D structure and conformation. |

| Dynamic NMR (DNMR) | ¹H, ¹³C | Study of dynamic processes like bond rotation and conformational exchange, determination of energy barriers. oup.com |

Mass Spectrometry for Elucidating Reaction Pathways and Unstable Intermediates

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and for gaining structural information through fragmentation analysis. In the context of tri-n-butylborane-3-methoxypropylamine, MS is vital for identifying the product itself and for detecting transient, unstable intermediates that may form during its reactions.

Detailed Research Findings:

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques suitable for analyzing the intact tri-n-butylborane-3-methoxypropylamine adduct. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. nih.gov

Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID), can be used to fragment the parent ion. The fragmentation pattern provides valuable structural information. For instance, the cleavage of the B-N bond would be a likely fragmentation pathway, yielding ions corresponding to tri-n-butylborane and 3-methoxypropylamine fragments. Other characteristic fragmentations would involve the loss of butyl groups from the boron atom. researchgate.net

In the study of reaction mechanisms, MS can be used to detect short-lived intermediates. For example, in radical reactions initiated by trialkylboranes, specialized MS techniques have been used to trap and identify radical intermediates. whiterose.ac.ukrsc.org This approach could be applied to reactions involving tri-n-butylborane-3-methoxypropylamine to elucidate complex reaction pathways.

| Ionization/Analysis Technique | Application for Tri-n-butylborane-3-methoxypropylamine | Expected Observations |

| Electrospray Ionization (ESI-MS) | Molecular weight determination of the adduct. | Detection of the protonated molecule [M+H]⁺. nih.gov |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Fragmentation of the B-N bond, loss of alkyl chains. researchgate.net |

| Gas Chromatography-MS (GC-MS) | Analysis of volatile reaction products or impurities. | Separation and identification of components in a reaction mixture. |

| In-situ MS | Real-time monitoring of reaction intermediates. | Detection of transient species in the gas phase. nih.govrsc.org |

X-ray Diffraction for Crystallographic Studies of Adduct Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of tri-n-butylborane-3-methoxypropylamine can be grown, this technique would provide a wealth of information about its molecular architecture.

Detailed Research Findings:

An X-ray crystallographic study would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. Of particular interest would be the B-N dative bond length, which provides a direct measure of the strength of the interaction between the boron and nitrogen atoms. nih.govacs.org This value could be compared to those of other borane-amine adducts to understand the influence of the bulky n-butyl groups and the methoxypropylamine ligand on the B-N bond. nih.govacs.org

The crystal structure would also reveal the solid-state conformation of the molecule, including the arrangement of the n-butyl and methoxypropyl chains. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the solid-state properties of the compound. nih.govacs.org

| Crystallographic Parameter | Significance for Tri-n-butylborane-3-methoxypropylamine |

| B-N Bond Length | A direct measure of the dative bond strength and steric hindrance. nih.govacs.org |

| Bond Angles (e.g., C-B-C, B-N-C) | Reveals the geometry around the boron and nitrogen centers. |

| Torsion Angles | Defines the conformation of the flexible alkyl and ether chains. |

| Crystal Packing | Shows how molecules are arranged in the solid state and reveals intermolecular interactions. nih.govacs.org |

Future Directions and Emerging Research Frontiers for Tri N Butylborane 3 Methoxypropylamine

Integration into Automated Synthesis and High-Throughput Experimentation

The complexity of modern chemical research necessitates more efficient methods for reaction discovery and optimization. High-throughput experimentation (HTE) has emerged as a critical tool, enabling scientists to perform and analyze hundreds or even thousands of reactions in parallel. chemrxiv.orgpurdue.edu The integration of tri-n-butylborane-3-methoxypropylamine into automated synthesis platforms represents a significant research frontier.

Automated systems, often utilizing 24, 96, or 384-well plates, allow for the rapid screening of a wide array of variables such as catalysts, solvents, temperatures, and substrate combinations. chemrxiv.orgchemrxiv.org For a reagent like tri-n-butylborane-3-methoxypropylamine, HTE can be used to rapidly elucidate its reactivity profile across different chemical transformations. For instance, its efficacy as a reducing agent or as a catalyst could be tested against a large library of functional groups under diverse conditions. This approach accelerates the discovery of novel applications and identifies optimal conditions with minimal material waste. youtube.com

Software platforms are being developed to streamline the design, execution, and analysis of these complex experimental arrays, making HTE more accessible. chemrxiv.org By incorporating tri-n-butylborane-3-methoxypropylamine into these workflows, researchers can generate vast datasets that can be used to build predictive models for its reactivity, further speeding up the development of synthetic methodologies. youtube.com

Table 1: Illustrative High-Throughput Experimentation Array for a Hypothetical Reaction Using Tri-n-butylborane-3-methoxypropylamine

| Well | Substrate | Solvent | Temperature (°C) | Concentration (M) |

| A1 | Aldehyde A | Toluene | 25 | 0.1 |

| A2 | Aldehyde A | THF | 25 | 0.1 |

| A3 | Aldehyde A | Toluene | 50 | 0.1 |

| A4 | Aldehyde A | THF | 50 | 0.1 |

| B1 | Ketone B | Toluene | 25 | 0.1 |

| B2 | Ketone B | THF | 25 | 0.1 |

| B3 | Ketone B | Toluene | 50 | 0.1 |

| B4 | Ketone B | THF | 50 | 0.1 |

This table represents a simplified design for an HTE screening to test the reduction of different carbonyl compounds under various conditions using Tri-n-butylborane-3-methoxypropylamine.

Exploration of Sustainability Aspects in its Synthetic Applications

Modern chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Amine-borane complexes, including tri-n-butylborane-3-methoxypropylamine, offer several advantages in this context. They serve as stable and safer alternatives to highly reactive and hazardous reagents like diborane (B8814927) gas, which is explosive in moist air and requires special handling. orientjchem.org The solid or liquid nature of these complexes simplifies storage and handling, contributing to a safer laboratory environment.

The pursuit of "green" chemistry encourages the use of catalytic rather than stoichiometric amounts of reagents to minimize waste. Future research will likely focus on deploying tri-n-butylborane-3-methoxypropylamine in catalytic cycles, potentially for reductions or borylation reactions, thereby improving atom economy. purdue.edu Furthermore, the use of this complex within HTE and miniaturized flow chemistry systems inherently promotes sustainability by drastically reducing the consumption of solvents and reagents. youtube.com

Developing greener synthetic routes to the complex itself and exploring its recyclability or immobilization on solid supports, such as in a metal-organic framework, are also key research areas. rsc.org A recent study highlighted a new, green procedure to determine the active borane (B79455) concentration in amine-borane complexes, which is a step toward more sustainable handling and application. orientjchem.org

Design of Next-Generation Analogues with Tunable Reactivity

The reactivity of an amine-borane complex is intrinsically linked to the strength of its nitrogen-boron (N-B) dative bond and the electronic and steric nature of the substituents on both the nitrogen and boron atoms. orientjchem.org This principle forms the basis for designing next-generation analogues of tri-n-butylborane-3-methoxypropylamine with tailored properties.

By systematically modifying the structure, researchers can fine-tune the complex's reactivity, stability, and solubility. For example, replacing the n-butyl groups on the boron with more electron-withdrawing or bulkier groups could alter its Lewis acidity and, consequently, its reducing power. Similarly, modifications to the 3-methoxypropylamine (B165612) backbone could enhance its solubility in specific green solvents or introduce new functionalities. According to research by Brown et al., less basic, alkyl-substituted amines can form more reactive amine-borane adducts than simple, unhindered alkyl amines. orientjchem.org

The goal is to create a library of related complexes, each optimized for a specific type of chemical transformation. This could involve synthesizing analogues that are more stable at higher temperatures, more selective for certain functional groups, or activated under specific conditions (e.g., by light or an additive). The development of transiently stable borane-amines that are detected in solution but decompose upon isolation highlights the challenges and opportunities in synthesizing novel adducts with precisely controlled stability. acs.org

Table 2: Hypothetical Analogues of Tri-n-butylborane-3-methoxypropylamine and Their Potential Properties

| Analogue Name | Structural Modification | Predicted Change in Property |

| Tri-sec-butylborane-3-methoxypropylamine | Increased steric hindrance on boron | Higher selectivity, potentially lower reactivity |

| Tri-n-butylborane-3-ethoxypropylamine | Longer ether chain on amine | Altered solubility profile |

| Tris(pentafluorophenyl)borane-3-methoxypropylamine | Highly electron-withdrawing groups on boron | Increased Lewis acidity and reactivity |

| Tri-n-butylborane-N-methyl-3-methoxypropylamine | Methylation of the amine nitrogen | Increased steric bulk around nitrogen, potentially affecting N-B bond strength |

Interdisciplinary Applications Beyond Traditional Organic Synthesis

While amine-borane complexes are staples in organic synthesis, their unique properties are driving their adoption in diverse scientific fields. Tri-n-butylborane (TBB), the borane component of the complex, is recognized as an effective polymerization initiator. mdpi.com Specifically, it has been studied for the polymerization of methyl methacrylate (B99206) (MMA), a key monomer in the production of acrylic resins and dental materials. nih.gov Research has shown that TBB-initiated polymerization can proceed efficiently, even yielding polymers with living-like characteristics, which is of significant interest in polymer chemistry for creating well-defined macromolecules. nih.gov

The 3-methoxypropylamine (MOPA) component also possesses properties that suggest broader applications for the complex. MOPA is used in the formulation of waxes, paints, and coatings, and as a corrosion inhibitor in water treatment systems. atamanchemicals.com This raises the possibility that the tri-n-butylborane-3-methoxypropylamine complex could serve as a multifunctional additive in materials science, for instance, as a combined adhesion promoter and polymerization initiator in dental resins or as a curing agent with anti-corrosion properties in industrial coatings.

Further interdisciplinary exploration could involve its use in the synthesis of novel energetic materials or as a component in hydrogen storage systems, an area where other amine-borane complexes have been investigated. rsc.orgacs.org The compound's ability to participate in or catalyze reactions at the interface of different materials makes it a promising candidate for advanced manufacturing and materials engineering.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Tri-n-butylborane-3-methoxypropylamine, and how can purity be ensured during purification?

- Methodology :

-

Step 1 : React 3-methoxypropylamine (CAS 5332-73-0, MW 89.14) with tri-n-butylborane under inert conditions (argon/nitrogen atmosphere) to avoid oxidation. Use stoichiometric ratios optimized for borane-amine adduct formation .

-

Step 2 : Purify the crude product via solid-phase extraction (SPE) using Oasis HLB cartridges, pre-conditioned with methanol and water to remove polar impurities .

-

Step 3 : Validate purity using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Cross-reference retention times with known standards .

- Critical Parameters :

-

Maintain reaction temperatures below 50°C to prevent borane dissociation.

-

Use anhydrous solvents to avoid hydrolysis of the borane-amine complex.

Q. How should researchers characterize the structural and thermal stability of Tri-n-butylborane-3-methoxypropylamine?

- Methodology :

-

Structural Analysis : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm B-N bond formation (absorption bands at ~1380–1450 cm⁻¹) and amine functional groups (N-H stretch at ~3300 cm⁻¹) .

-

Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Compare with tri-n-butylborate’s stability profile, which shows no decomposition under standard conditions .

-

Crystallinity : Use X-ray diffraction (XRD) to determine crystalline phases, if applicable .

- Data Interpretation :

-

Discrepancies in thermal stability (e.g., unexpected mass loss) may indicate residual solvents or unreacted precursors; repeat SPE purification .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or FTIR) for Tri-n-butylborane-3-methoxypropylamine be resolved?

- Methodology :

-

Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, ¹¹B) and FTIR results with computational models (e.g., density functional theory (DFT) for predicted vibrational frequencies) .

-

Contradiction Analysis : Apply iterative hypothesis testing. For example, if NMR signals suggest impurities but FTIR does not, re-examine sample preparation for moisture ingress or oxidation artifacts .

-

Statistical Tools : Use principal component analysis (PCA) to cluster spectral data and identify outliers .

- Case Study :

-

A ¹¹B NMR shift at ~18 ppm confirms tetrahedral boron coordination, whereas shifts >30 ppm suggest hydrolysis products; revisit synthesis conditions .

Q. What experimental design principles optimize the reactivity of Tri-n-butylborane-3-methoxypropylamine in catalytic applications?

- Methodology :

-

Parameter Screening : Use a factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, vary temperatures (25–80°C) in toluene vs. THF to assess solvent effects on reaction rates .

-

Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to track borane-amine bond stability under catalytic conditions .

-

Control Experiments : Compare with non-methoxy analogs (e.g., propylamine-borane adducts) to isolate the methoxy group’s electronic effects .

- Data Interpretation :

-

Contradictions in catalytic efficiency may arise from solvent-dependent steric effects; use molecular dynamics simulations to model ligand accessibility .

Q. How can researchers assess the environmental impact of Tri-n-butylborane-3-methoxypropylamine in laboratory wastewater?

- Methodology :

- Sample Preparation : Collect influent/effluent samples using ISCO 3700 portable samplers. Spike with internal standards (e.g., deuterated analogs) to track recovery rates during SPE .

- Analytical Protocol :

- Quantify boron residues via inductively coupled plasma mass spectrometry (ICP-MS) .

- Detect amine derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization .

- Environmental Modeling : Use fugacity models to predict partitioning behavior in aquatic systems, referencing log Kow values for 3-methoxypropylamine (~0.5–1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.